molecular formula C23H24N4O3S B2630170 N-(3,4-dimethylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide CAS No. 1112301-49-1

N-(3,4-dimethylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

Cat. No.: B2630170
CAS No.: 1112301-49-1
M. Wt: 436.53
InChI Key: MDSHVFOTZQQWQN-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a synthetic small molecule investigated for its potential as a potent and selective protein kinase inhibitor. Its core structure is based on a pyrimido[5,4-b]indole scaffold, a privileged chemotype in medicinal chemistry known for targeting the ATP-binding sites of various kinases. This compound is of significant research value in the study of intracellular signaling pathways, particularly those driven by protein kinases that regulate cell proliferation, survival, and differentiation. Research on analogous pyrimidoindole derivatives has demonstrated potent inhibitory activity against key kinases , suggesting its utility as a chemical probe for dissecting kinase function in cancer biology and other hyperproliferative diseases. The mechanism of action is characterized by competitive binding at the kinase's active site, thereby preventing ATP binding and subsequent substrate phosphorylation, which can lead to the induction of apoptosis and cell cycle arrest in sensitive cell lines. Its primary applications are in preclinical research for the development of novel targeted therapies and as a tool compound for high-throughput screening and signal transduction pathway analysis. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-13-6-7-15(10-14(13)2)24-19(28)12-31-23-25-20-17-11-16(30-5)8-9-18(17)26(3)21(20)22(29)27(23)4/h6-11H,12H2,1-5H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSHVFOTZQQWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)N(C4=C3C=C(C=C4)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide typically involves multiple steps. The process begins with the preparation of the pyrimidoindole core, followed by the introduction of the sulfanylacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Group Variations

Key analogs and their structural differences are summarized below:

Compound Name Core Structure Substituents Pharmacological Relevance Reference
Target Compound Pyrimido[5,4-b]indole 8-methoxy, 3,5-dimethyl, 3,4-dimethylphenyl Potential enzyme inhibition (inferred)
N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g) 1,3,4-Oxadiazole Indole-methyl, 4-methylphenyl Demonstrated enzyme inhibition activity (specific targets not disclosed)
N-(2,3-dimethylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide Pyrimido[5,4-b]indole 4-ethoxyphenyl, 2,3-dimethylphenyl Structural analog with ethoxy substitution ; impacts lipophilicity
Key Observations:
  • Substituent Positioning : The 3,4-dimethylphenyl group in the target compound vs. 2,3-dimethylphenyl in ’s analog may alter steric hindrance, affecting binding to hydrophobic enzyme pockets.
  • Functional Group Effects: The 8-methoxy group in the target compound likely enhances solubility compared to the 4-ethoxyphenyl group in ’s analog, which may increase metabolic stability but reduce aqueous solubility .

Biological Activity

N-(3,4-dimethylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a complex organic compound with potential applications in medicinal chemistry. Its unique structural features suggest various biological activities that warrant exploration. This article reviews the current understanding of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C22H26N4O3S and a molecular weight of approximately 438.54 g/mol. The structure includes a dimethylphenyl group and a pyrimidoindole moiety, contributing to its pharmacological properties.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC22H26N4O3S
Molecular Weight438.54 g/mol
CAS Number1112301-55-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may bind to various enzymes or receptors that modulate their activity.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain phosphodiesterases (PDEs), which are crucial in cellular signaling pathways. PDE inhibition can lead to increased levels of cyclic nucleotides (cAMP and cGMP), affecting various physiological processes.
  • Antioxidant Activity : The presence of methoxy and dimethyl groups in the structure may enhance the compound's ability to scavenge free radicals, potentially offering neuroprotective effects.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

Anticancer Activity

Studies have shown that derivatives of pyrimidoindole compounds exhibit significant anticancer properties. For instance, compounds similar in structure have been reported to induce apoptosis in cancer cell lines through the activation of caspase pathways.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. In vitro assays indicate moderate to strong inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli.

Table 2: Biological Activities

Activity TypeObserved Effect
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibitory effects on S. aureus
AntioxidantScavenges free radicals

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of related compounds on melanoma cells using MTT assays. Results indicated that similar pyrimidine derivatives exhibit selective cytotoxicity against cancer cells while sparing normal cells.
  • In Vivo Studies : Animal models have been used to assess the pharmacokinetics and therapeutic efficacy of related compounds in treating infections and tumors. These studies highlight the potential for clinical applications.

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of N-(3,4-dimethylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-pyrimidoindol-2-yl}sulfanyl)acetamide?

  • Methodological Answer : The compound’s synthesis likely follows a multi-step pathway involving thiolation of the pyrimidoindole core, followed by coupling with the acetamide substituent. Evidence from analogous compounds (e.g., N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides) suggests using nucleophilic substitution under inert conditions (e.g., nitrogen atmosphere) with reagents like Lawesson’s reagent for thiolation and DCC/DMAP for amide bond formation . Monitoring reaction progress via TLC or HPLC and optimizing solvent polarity (e.g., DMF or THF) can improve yield.

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methodological Answer : Key techniques include:
  • 1H/13C NMR : To confirm substituent positions (e.g., methoxy, methyl groups) and sulfanyl-acetamide linkage. For example, methoxy protons typically resonate at δ 3.8–4.0 ppm, while methyl groups on aromatic rings appear as singlets near δ 2.3–2.5 ppm .
  • High-resolution mass spectrometry (HRMS) : To verify molecular formula (e.g., C₂₅H₂₆N₄O₃S₂) and isotopic patterns.
  • FT-IR : To identify carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~600–700 cm⁻¹) functional groups .

Q. How can enzyme inhibition assays be designed to evaluate this compound’s biological activity?

  • Methodological Answer : Use in vitro assays targeting enzymes like urease, acetylcholinesterase, or kinases. For example:
  • Kinetic assays : Measure IC₅₀ values using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate for esterases) .
  • Control experiments : Include positive controls (e.g., thiourea for urease inhibition) and validate results with dose-response curves (3–5 replicates).
  • Computational docking : Pre-screen activity using tools like AutoDock Vina to prioritize experimental targets .

Advanced Research Questions

Q. How can computational quantum chemistry guide reaction optimization for this compound’s pyrimidoindole core?

  • Methodological Answer : Apply quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) to:
  • Predict transition states for sulfanyl-group incorporation, identifying energy barriers .
  • Simulate solvent effects (e.g., polarizable continuum models) to optimize reaction conditions .
  • Use software like Gaussian or COMSOL Multiphysics to model charge distribution in the pyrimidoindole core, which influences nucleophilic attack sites .

Q. What strategies resolve contradictions in biological activity data (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer :
  • Meta-analysis : Aggregate data from multiple assays (e.g., enzyme inhibition, cytotoxicity) to identify outliers. Use statistical tools like Grubbs’ test to exclude anomalous results .
  • Structural analogs : Compare activity trends with derivatives (e.g., N-(4-methylphenyl)-2-{[5-(indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamide) to isolate substituent-specific effects .
  • Experimental validation : Replicate assays under standardized conditions (pH, temperature) and confirm purity via HPLC (>95%) .

Q. How can multi-omics data integration enhance understanding of this compound’s mechanism of action?

  • Methodological Answer : Combine:
  • Proteomics : Identify target proteins via affinity chromatography or pull-down assays.
  • Transcriptomics : Use RNA-seq to profile gene expression changes in treated cell lines.
  • Metabolomics : Track metabolic shifts (e.g., LC-MS for small molecules) to map pathway disruptions.
  • Data integration : Apply machine learning (e.g., Python’s scikit-learn) to correlate omics datasets and prioritize pathways (e.g., apoptosis, oxidative stress) .

Methodological Notes

  • Experimental Design : Prioritize DOE (Design of Experiments) principles to minimize trial-and-error approaches. For example, use factorial design to optimize solvent ratios and catalyst loads .
  • Data Validation : Cross-reference computational predictions (e.g., PubChem’s bioactivity scores) with empirical data to ensure reliability .
  • Ethical Compliance : Adhere to safety protocols for sulfanyl and acetamide handling (e.g., PPE, fume hoods) as per SDS guidelines .

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